molecular formula C7H5F2NO B2932770 2-Amino-4,6-difluorobenzaldehyde CAS No. 1260790-53-1

2-Amino-4,6-difluorobenzaldehyde

Cat. No.: B2932770
CAS No.: 1260790-53-1
M. Wt: 157.12
InChI Key: VANKEUNZTVVEDG-UHFFFAOYSA-N
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Description

2-Amino-4,6-difluorobenzaldehyde is a chemical compound with the molecular formula C7H5F2NO. It is characterized by the presence of two fluorine atoms, an amino group, and an aldehyde group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4,6-difluorobenzaldehyde can be synthesized through several methods. One common approach involves the Grignard exchange reaction. In this method, 3,4-difluoro bromobenzene is reacted with a freshly prepared Grignard reagent, such as isopropylmagnesium chloride, in the presence of tetrahydrofuran as a solvent. The resulting product is then treated with N,N-dimethylformamide to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-difluorobenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Schiff Base Formation: Typically involves primary amines under mild conditions.

    Nucleophilic Addition: Common nucleophiles include hydrides, cyanides, and organometallic reagents.

Major Products Formed

    Schiff Bases: Formed from the reaction with primary amines.

    Alcohols: Formed from nucleophilic addition reactions with hydrides.

Mechanism of Action

The mechanism of action of 2-amino-4,6-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

2-Amino-4,6-difluorobenzaldehyde can be compared with other similar compounds, such as:

  • 2-Amino-3,4-difluorobenzaldehyde
  • 2-Amino-5,6-difluorobenzaldehyde
  • 2-Amino-4,5-difluorobenzaldehyde

These compounds share similar structural features but differ in the position of the fluorine atoms on the benzene ring. The unique positioning of the fluorine atoms in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-amino-4,6-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANKEUNZTVVEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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